molecular formula C6H11NO4 B098033 O-Acetyl-L-Threonine CAS No. 17012-42-9

O-Acetyl-L-Threonine

Cat. No.: B098033
CAS No.: 17012-42-9
M. Wt: 161.16 g/mol
InChI Key: GOVSRIMJZNIFHS-WUJLRWPWSA-N
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Description

O-Acetyl-L-Threonine is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Biological Activity

O-Acetyl-L-Threonine (O-Ac-Thr) is a derivative of the amino acid threonine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential applications in metabolic engineering and its implications in nutrition and health. This article explores the biological activity of this compound, focusing on its physiological roles, metabolic pathways, and research findings.

This compound is a modified form of threonine, characterized by the addition of an acetyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C₆H₁₁NO₄
  • CAS Number : 16718064

Physiological Functions of Threonine

Threonine is an essential amino acid that serves multiple functions in animal physiology:

  • Protein Synthesis : Threonine is a precursor for the synthesis of proteins, particularly mucins, which are critical for gut health .
  • Metabolic Regulation : It influences metabolic pathways related to energy metabolism and protein biosynthesis. Threonine supplementation has been shown to enhance growth performance in livestock by improving protein synthesis in skeletal muscles .
  • Immune Function : Threonine plays a role in modulating the intestinal immune system through signaling pathways such as MAPK and TOR .

Metabolism and Pathways

The metabolism of this compound involves several key enzymatic reactions. It can be synthesized from threonine through acetylation processes, which may involve enzymes such as threonine aldolase. This enzyme catalyzes the reversible cleavage of threonine to produce glycine and aldehydes, highlighting the potential biotechnological applications of O-Ac-Thr in synthesizing various compounds .

Case Studies

  • Nutritional Supplementation in Animals :
    • A study demonstrated that dietary threonine supplementation improved intestinal health and protein synthesis in swine. The findings indicated that about 40-60% of dietary threonine was utilized for mucosal protein synthesis, emphasizing its importance in gut health .
    • Another investigation into the effects of O-Ac-Thr on embryonic stem cells (ESCs) revealed that it serves as a metabolic fuel promoting self-renewal and differentiation processes. Threonine's role in ESCs suggests its potential therapeutic applications in regenerative medicine .
  • Metabolic Engineering :
    • Research focused on the production of O-Acetyl-L-Homoserine (a related compound) using engineered strains of E. coli highlighted the significance of metabolic pathways involving threonine derivatives. The engineered strains achieved high yields of O-Ac-Homoserine, showcasing the potential for industrial applications .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

  • Cell Growth and Proliferation : Threonine has been linked to cell growth regulation through its involvement in signaling pathways that control cell cycle progression. For instance, it activates mTOR signaling, which is crucial for cell proliferation .
  • Impact on Lipid Metabolism : Threonine supplementation has been associated with protective effects against lipid metabolic disorders by regulating lipogenesis signaling pathways .
Biological Activity Mechanism References
Protein SynthesisPrecursor for mucins and other proteins
Immune ModulationInfluences cytokine expression via MAPK/TOR pathways
Cell GrowthActivates mTOR signaling for cell proliferation
Lipid MetabolismRegulates lipogenesis

Scientific Research Applications

Peptide Synthesis

O-Acetyl-L-threonine is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptide structures, which are crucial in the development of therapeutic agents. The acetylation enhances the solubility and stability of peptides, making them more suitable for pharmaceutical applications .

Drug Development

The compound plays a significant role in the pharmaceutical industry, especially in developing peptide-based drugs. By enhancing the efficacy and specificity of therapeutic agents, this compound contributes to creating more effective treatments for various diseases. Its ability to modify peptide structures allows researchers to design drugs with improved bioavailability and reduced side effects .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules. This is essential for developing targeted drug delivery systems, where drugs are delivered specifically to diseased cells, minimizing damage to healthy tissues. The compound's ability to form stable linkages with biomolecules is crucial for enhancing the therapeutic efficacy of conjugated drugs .

Research in Protein Engineering

Researchers employ this compound to modify proteins, enabling the study of protein interactions and functions. This application is vital for understanding biological processes and developing new therapeutic strategies. The compound's role in protein engineering helps elucidate mechanisms underlying various diseases and can lead to novel treatment approaches .

Analytical Chemistry

This compound is also used in analytical methods to characterize peptide structures. It aids scientists in confirming the identity and purity of synthesized compounds, which is critical for ensuring the quality of pharmaceutical products. The compound's properties make it a valuable tool in both research and quality control settings .

Metabolic Engineering

Recent studies have highlighted the potential of this compound as a metabolic intermediate for producing valuable compounds such as homoserine lactone and methionine. By employing metabolic engineering techniques, researchers aim to enhance the production efficiency of these compounds using microbial systems like Escherichia coli. This approach has significant industrial implications, particularly in producing amino acids and other fine chemicals .

Physiological Functions

This compound has been investigated for its physiological roles beyond mere nutritional value. Studies suggest that threonine supplementation can promote growth and enhance protein synthesis in various organisms, including livestock and aquatic animals. This property underscores its potential application in animal nutrition and agriculture .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Peptide Therapeutics : Research has demonstrated that peptides synthesized using this compound exhibit enhanced stability and bioactivity when tested against specific biological targets.
  • Metabolic Pathway Engineering : A study successfully engineered E. coli strains to produce high yields of O-acetyl-L-homoserine (a related compound), highlighting its potential as a platform for producing commercially valuable metabolites .
  • Animal Nutrition : Experiments with livestock showed that threonine supplementation improved growth rates and feed efficiency, indicating its importance in animal husbandry practices .

Properties

IUPAC Name

(2S,3R)-3-acetyloxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVSRIMJZNIFHS-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587325
Record name O-Acetyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17012-42-9
Record name O-Acetylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Acetyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of O-Acetyl-L-Serine (OAS) and how does it relate to O-Acetyl-L-Threonine?

A: O-Acetyl-L-Serine (OAS) plays a crucial role as an extracellular signaling molecule in bacteria like Providencia stuartii and Escherichia coli []. It functions by activating specific genes, some of which are regulated by CysB, a transcriptional activator requiring N-acetyl-l-serine (NAS) as a coactivator []. Interestingly, research has shown that only OAS, and not this compound or N-acetyl-l-threonine, could activate the cma37::lacZ fusion, indicating a high level of specificity []. This suggests a potential interaction between the OAS signaling pathway and threonine metabolism, warranting further investigation.

Q2: How does the structure of poly-O-acetyl-L-threonine relate to its optical properties?

A: Poly-O-acetyl-L-threonine adopts a β-conformation in various solvents and in the solid state []. This conformation contributes to its unique optical rotatory properties. For example, in a 2-chloroethanol–dichloromethane mixture, the β-form of poly-O-acetyl-L-threonine exhibits a Cotton effect at 230 mμ []. This specific optical behavior is attributed to the chiral centers within the poly-O-acetyl-L-threonine structure, highlighting the importance of stereochemistry in its physicochemical properties.

Q3: Can this compound be synthesized from L-threonine, and if so, what is the significance of this reaction?

A: Yes, this compound can be incorporated into peptides using L-threonine as a starting point []. This synthesis is particularly relevant in studying structure-activity relationships of biologically active peptides like bradykinin []. By substituting the native L-serine at the 6th position with this compound, researchers can investigate how this modification affects the peptide's interaction with its target and its overall biological activity []. This approach is valuable for understanding the impact of subtle structural changes on peptide function.

Q4: Beyond its use in peptide synthesis, are there other applications for this compound derivatives?

A: Yes, derivatives of this compound, like N-Tosyl-O-acetyl-L-threonine anilide, have shown potential in organic synthesis []. This compound can be further modified through reactions with acetic acid or formaldehyde in the presence of boron trifluoride catalyst []. These reactions lead to the formation of 1,3-oxazolidine and 1,3-oxazine derivatives, which are valuable heterocyclic compounds with applications in medicinal chemistry and materials science []. This highlights the versatility of this compound derivatives as building blocks for more complex molecules.

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